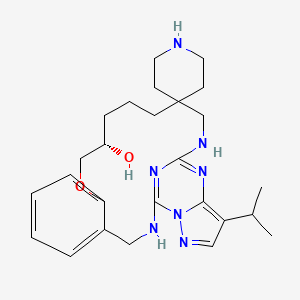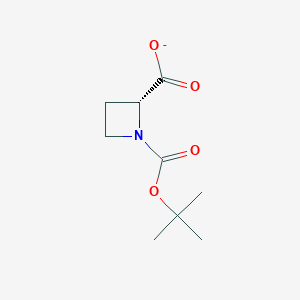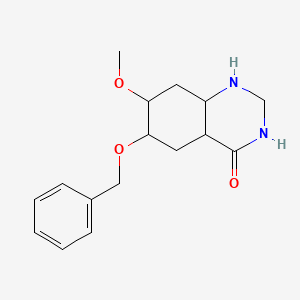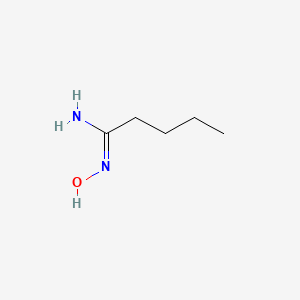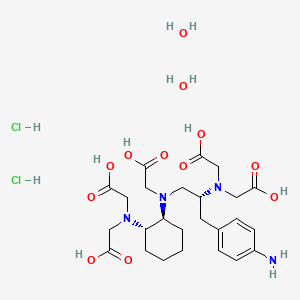
Magl-IN-15
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magl-IN-15 is a potent and selective inhibitor of monoacylglycerol lipase (MAGL), an enzyme that plays a crucial role in the endocannabinoid system by regulating the levels of 2-arachidonoylglycerol (2-AG). This compound has garnered significant attention due to its potential therapeutic applications in treating various diseases, including cancer, neurodegenerative disorders, and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Magl-IN-15 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including condensation, cyclization, and functional group transformations.
Functionalization: The core structure is then functionalized with specific substituents to enhance its inhibitory activity against MAGL. This step often involves the use of reagents such as halogenating agents, oxidizing agents, and protecting groups.
Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated synthesis and high-throughput screening methods to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
Magl-IN-15 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, such as halogenation or alkylation, are commonly used to introduce different substituents onto the core structure
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide)
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Magl-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of monoacylglycerol lipase and its effects on the endocannabinoid system.
Biology: Investigated for its role in modulating cellular processes such as cell proliferation, migration, and apoptosis.
Medicine: Explored as a potential therapeutic agent for treating diseases such as cancer, neurodegenerative disorders, and inflammation.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting the endocannabinoid system
Wirkmechanismus
Magl-IN-15 exerts its effects by selectively inhibiting monoacylglycerol lipase, an enzyme responsible for the hydrolysis of 2-arachidonoylglycerol into arachidonic acid and glycerol. By inhibiting this enzyme, this compound increases the levels of 2-arachidonoylglycerol, which in turn activates cannabinoid receptors CB1 and CB2. This activation leads to various physiological effects, including anti-inflammatory, neuroprotective, and anticancer activities .
Vergleich Mit ähnlichen Verbindungen
Magl-IN-15 is compared with other MAGL inhibitors, such as:
JZL184: Another potent MAGL inhibitor with similar effects but different chemical structure.
KML29: Known for its high selectivity and potency in inhibiting MAGL.
SAR127303: A reversible MAGL inhibitor with potential therapeutic applications in neurodegenerative diseases .
This compound stands out due to its unique chemical structure and high selectivity for MAGL, making it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C16H16F6N4O3 |
|---|---|
Molekulargewicht |
426.31 g/mol |
IUPAC-Name |
1,1,1,3,3,3-hexafluoropropan-2-yl (2S)-2-(pyridazin-3-ylcarbamoyl)-6-azaspiro[2.5]octane-6-carboxylate |
InChI |
InChI=1S/C16H16F6N4O3/c17-15(18,19)12(16(20,21)22)29-13(28)26-6-3-14(4-7-26)8-9(14)11(27)24-10-2-1-5-23-25-10/h1-2,5,9,12H,3-4,6-8H2,(H,24,25,27)/t9-/m1/s1 |
InChI-Schlüssel |
MAMQBHZLRNEZMC-SECBINFHSA-N |
Isomerische SMILES |
C1CN(CCC12C[C@@H]2C(=O)NC3=NN=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F |
Kanonische SMILES |
C1CN(CCC12CC2C(=O)NC3=NN=CC=C3)C(=O)OC(C(F)(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![disodium;5-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]-2-sulfonatophenyl]benzenesulfonate](/img/structure/B12362382.png)
![2-Oxo-3,5,6,7-tetrahydrocyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B12362385.png)
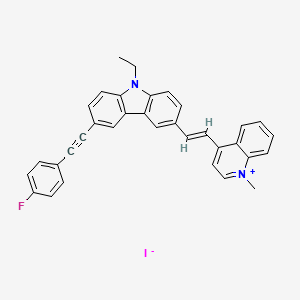
![methyl 4-[3-[6-amino-9-[(2R,3S,5R)-5-[2-(ethylamino)-2-oxoethyl]-3,4-dihydroxyoxolan-2-yl]purin-2-yl]prop-2-ynyl]cyclohexane-1-carboxylate](/img/structure/B12362398.png)
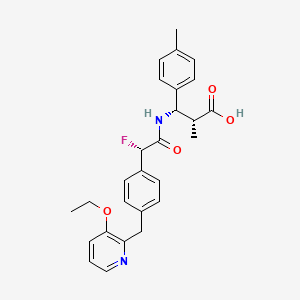

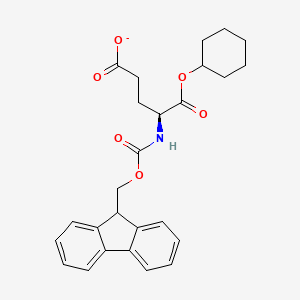
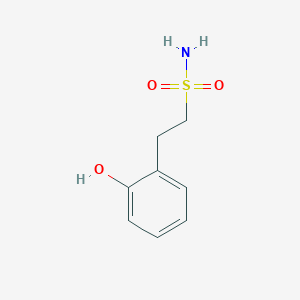
![Fuc(a1-3)[Gal(b1-4)]Glc(b1-3)aldehydo-Gal](/img/structure/B12362433.png)
